Fraxidin Fraxidin Fraxidin is a hydroxycoumarin.
Fraxidin is a natural product found in Artemisia minor, Salsola laricifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 525-21-3
VCID: VC0528484
InChI: InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3
SMILES: COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC
Molecular Formula: C11H10O5
Molecular Weight: 222.19 g/mol

Fraxidin

CAS No.: 525-21-3

Cat. No.: VC0528484

Molecular Formula: C11H10O5

Molecular Weight: 222.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fraxidin - 525-21-3

Specification

CAS No. 525-21-3
Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
IUPAC Name 8-hydroxy-6,7-dimethoxychromen-2-one
Standard InChI InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3
Standard InChI Key QNFBKOHHLAWWTC-UHFFFAOYSA-N
SMILES COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC
Canonical SMILES COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Fraxidin belongs to the coumarin family, featuring a benzopyrone core modified with hydroxyl and methoxy groups at positions 6, 7, and 8. Its IUPAC name, 8-hydroxy-6,7-dimethoxy-2H-chromen-2-one, reflects this substitution pattern . The planar structure facilitates interactions with biological targets, while the methoxy groups enhance lipophilicity, influencing its pharmacokinetic behavior.

Physical and Chemical Data

The compound’s physicochemical properties are critical for its isolation and bioactivity:

PropertyValueSource
Molecular Weight222.19 g/mol
Melting Point196–197°C
Boiling Point424.2 ± 45.0°C at 760 mmHg
Density1.4 ± 0.1 g/cm³
Flash Point171.0 ± 22.2°C
CAS Number525-21-3

These properties underscore Fraxidin’s stability under standard laboratory conditions, making it amenable to extraction and purification processes.

Natural Occurrence and Isolation

Plant Sources

Fraxidin is distributed across multiple plant families, including Asteraceae (Artemisia spp.) and Euphorbiaceae (Jatropha podagrica). Mechanochemically assisted extraction (MCAE) and ethyl acetate partitioning are commonly employed for its isolation, achieving yields of 0.12–0.45% from dried plant material .

Analytical Characterization

Advanced techniques such as high-speed countercurrent chromatography (HSCCC) and NMR spectroscopy are pivotal for Fraxidin’s identification. Key spectral features include:

  • ¹H NMR: Signals at δ 6.24 (s, H-3), δ 3.89 (s, 6-OCH₃), and δ 3.85 (s, 7-OCH₃) .

  • MS/MS: Fragmentation peaks at m/z 207 (loss of CH₃) and 179 (loss of CO), confirming its molecular architecture .

Pharmacological Activities

Antibacterial Effects

Fraxidin exhibits moderate antibacterial activity, particularly against Bacillus subtilis, with an inhibition zone of 12 mm at 20 µg/disk . This activity is attributed to its ability to disrupt microbial cell membranes, though its efficacy against Gram-negative bacteria remains limited.

Anti-Inflammatory and Immunomodulatory Actions

In vitro studies highlight Fraxidin’s suppression of NF-κB and TNF-α, key mediators of inflammation . By inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), it reduces prostaglandin E₂ and nitric oxide levels, mitigating inflammatory responses in macrophages .

Biosynthesis and Synthetic Routes

Biosynthetic Pathway

Fraxidin is derived from the shikimate pathway, where phenylalanine undergoes deamination to cinnamic acid, followed by hydroxylation and methylation to form umbelliferone. Subsequent O-methylation at positions 6 and 7 yields Fraxidin . Enzymes such as O-methyltransferases (OMTs) and cytochrome P450 monooxygenases are critical in this process.

Chemical Synthesis

While total synthesis is less common than isolation, Fraxidin can be prepared via Pechmann condensation of phloroglucinol derivatives with β-keto esters. A representative route involves:

  • Methylation of 2,4,5-trihydroxybenzoic acid to protect hydroxyl groups.

  • Cyclization with ethyl acetoacetate in concentrated sulfuric acid.

  • Demethylation using BBr₃ to yield Fraxidin .

Pharmacokinetics and Toxicity

Absorption and Distribution

Although Fraxidin’s pharmacokinetics are less studied than its analog isofraxidin, preliminary data suggest rapid absorption following oral administration, with a plasma half-life of 2.5 hours in rodent models . Its logP value (~1.8) indicates moderate blood-brain barrier penetration, hinting at neuroprotective potential .

Metabolism and Excretion

Hepatic metabolism via glucuronidation and sulfation is the primary detoxification pathway. Urinary excretion accounts for 60–70% of the administered dose, with negligible renal toxicity observed at therapeutic concentrations .

Challenges and Future Directions

Despite its promise, Fraxidin research faces hurdles:

  • Low Bioavailability: Poor aqueous solubility limits its clinical utility. Nanoformulations or prodrug strategies may enhance delivery .

  • Mechanistic Gaps: Exact molecular targets and long-term safety profiles remain underexplored.

  • Ecological Impact: Sustainable sourcing from endangered plants necessitates synthetic biology approaches.

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